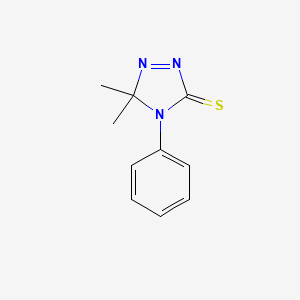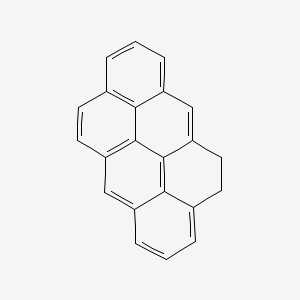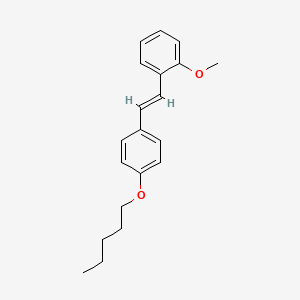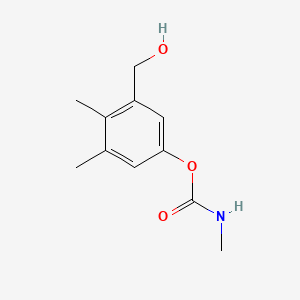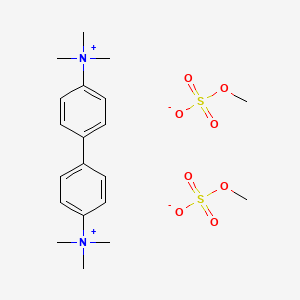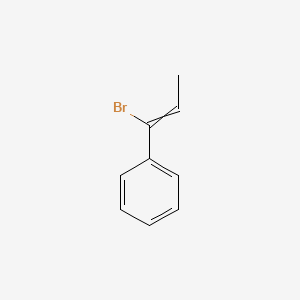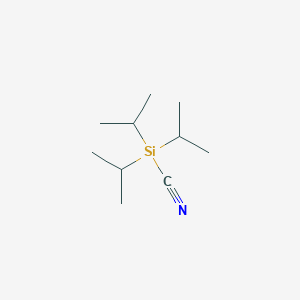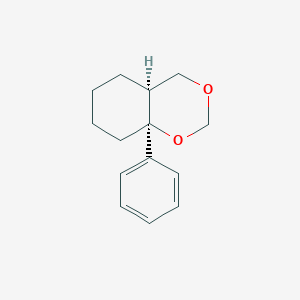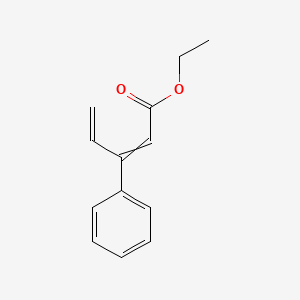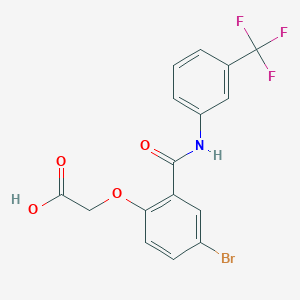
cis-3,4-Dihydroxycyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3,4-Dihydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O4 It is a cyclohexane derivative with hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-Dihydroxycyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of the corresponding aromatic or cyclohexene derivatives in the presence of catalysts such as platinum or Raney nickel . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
cis-3,4-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
cis-3,4-Dihydroxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-3,4-Dihydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
cis-4-Hydroxycyclohexanecarboxylic acid: Similar structure but with only one hydroxyl group.
cis-3,4-Dimethylcyclohexanecarboxylic acid: Similar structure but with methyl groups instead of hydroxyl groups.
cis-3,4-Dihydroxybenzoic acid: Similar functional groups but with a benzene ring instead of a cyclohexane ring.
Uniqueness
cis-3,4-Dihydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
31540-11-1 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(1S,3S,4R)-3,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)/t4-,5+,6-/m0/s1 |
Clave InChI |
PTPROPUVXIZJPL-JKUQZMGJSA-N |
SMILES isomérico |
C1C[C@H]([C@H](C[C@H]1C(=O)O)O)O |
SMILES canónico |
C1CC(C(CC1C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


